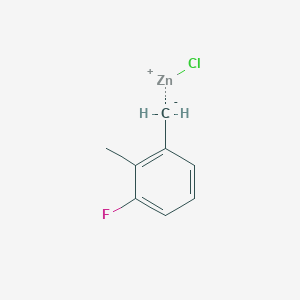

3-Fluoro-2-methylbenzylzinc chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Fluoro-2-methylbenzylzinc chloride: is a chemical compound with the molecular formula C8H8ClFZn . It is commonly used in various chemical synthesis processes due to its reactivity and unique properties. This compound is often found in a 0.5 M solution in tetrahydrofuran, a solvent that stabilizes it for practical use .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 3-Fluoro-2-methylbenzylzinc chloride typically involves the reaction of 3-fluoro-2-methylbenzyl chloride with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction can be represented as:

C8H8ClF+Zn→C8H8ClFZn

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. This involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Fluoro-2-methylbenzylzinc chloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.

Reduction: It can be reduced to form hydrocarbons.

Substitution: It participates in nucleophilic substitution reactions, where the zinc chloride moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Typical nucleophiles include halides, amines, and alcohols.

Major Products Formed:

Oxidation: Fluoro-methylbenzyl alcohol or fluoro-methylbenzyl ketone.

Reduction: Fluoro-methylbenzene.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-2-methylbenzylzinc chloride is utilized in a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: It serves as a precursor in the synthesis of biologically active molecules.

Medicine: The compound is involved in the development of pharmaceuticals, especially those requiring specific fluorinated intermediates.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 3-Fluoro-2-methylbenzylzinc chloride exerts its effects involves the formation of a reactive intermediate that can participate in various chemical transformations. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on intermediates. This allows for the efficient formation of complex molecules through various reaction pathways .

Vergleich Mit ähnlichen Verbindungen

- 3-Fluoro-2-methylbenzyl bromide

- 3-Fluoro-2-methylbenzyl iodide

- 3-Fluoro-2-methylbenzyl fluoride

Comparison: 3-Fluoro-2-methylbenzylzinc chloride is unique due to its zinc chloride moiety, which imparts distinct reactivity compared to its halide counterparts. The presence of zinc allows for specific reactions that are not possible with other halides, making it a valuable reagent in synthetic chemistry .

Biologische Aktivität

3-Fluoro-2-methylbenzylzinc chloride is a compound of significant interest in medicinal chemistry and organic synthesis, particularly due to its potential biological activity. This article examines the biological properties, mechanisms of action, and relevant case studies associated with this compound.

This compound can be synthesized through various methods, primarily involving the transmetalation of organozinc compounds. The introduction of fluorine into the structure enhances its lipophilicity and metabolic stability, which are crucial for its biological activity. Fluorinated compounds often exhibit altered pharmacokinetic profiles, making them valuable in drug development .

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Antiviral Activity : Fluorinated nucleosides, similar to this compound, have shown significant antiviral properties by inhibiting viral polymerases. The presence of fluorine alters the electronic properties of nucleosides, enhancing their binding affinity to viral enzymes .

- Anticancer Properties : Compounds with similar structures have been observed to inhibit histone deacetylases (HDACs), which play a critical role in cancer progression. The fluorine atom contributes to selectivity and potency against specific HDAC isoforms .

Case Studies

- Antiviral Efficacy : In studies involving fluorinated nucleosides, compounds similar to this compound demonstrated effective inhibition of DNA and RNA viruses. The fluorinated moieties enhanced binding interactions with viral polymerases, leading to decreased viral replication rates .

- HDAC Inhibition : Research on fluorinated peptoid-based HDAC inhibitors revealed that modifications in the structure significantly influenced their selectivity and potency against HDAC6. This suggests that this compound could exhibit similar selective inhibition profiles .

Comparison of Biological Activities

Research Findings

Recent studies have highlighted the importance of fluorination in enhancing the biological profiles of organic compounds. The incorporation of fluorine can lead to improved metabolic stability and increased affinity for biological targets. For instance, the structural modifications in nucleosides have been linked to enhanced antiviral activity against a range of viruses, including those causing significant health burdens globally .

Moreover, the selectivity observed in HDAC inhibition suggests that further research into the structure-activity relationship (SAR) of this compound could yield promising results for its application in cancer therapeutics .

Eigenschaften

Molekularformel |

C8H8ClFZn |

|---|---|

Molekulargewicht |

224.0 g/mol |

IUPAC-Name |

chlorozinc(1+);1-fluoro-3-methanidyl-2-methylbenzene |

InChI |

InChI=1S/C8H8F.ClH.Zn/c1-6-4-3-5-8(9)7(6)2;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |

InChI-Schlüssel |

GIMREOLKLNZNMG-UHFFFAOYSA-M |

Kanonische SMILES |

CC1=C(C=CC=C1F)[CH2-].Cl[Zn+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.